2-methoxy-5-(1,3-oxazol-5-yl)benzoicacid
Description
2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a 1,3-oxazole heterocycle at the 5-position of the benzene ring. For instance, benzoic acid analogs with heterocyclic substituents exhibit antimicrobial, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-9-3-2-7(4-8(9)11(13)14)10-5-12-6-16-10/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHSONMEOGPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.
Benzoic Acid Formation: The benzoic acid moiety can be introduced through carboxylation reactions, often involving the use of carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group and the oxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and methoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Insights
Positional Isomerism: The position of the oxazole ring significantly impacts physicochemical properties. For example, 4-(1,3-oxazol-5-yl)benzoic acid (mp 300–301°C) has a higher melting point than its 3-isomer (mp 259–261°C) , likely due to differences in crystal packing and hydrogen bonding.
Heterocycle Variations :
- Replacing oxazole with thiazole (as in ) introduces sulfur, altering electronic properties and bioavailability. Thiazoles often exhibit stronger antimicrobial activity due to sulfur’s electronegativity .
- Oxadiazole derivatives (e.g., ) show enhanced metabolic stability, making them preferred in drug design .
Toxicity Profiles: Quantitative structure-toxicity relationship (QSTR) models indicate that connectivity indices (0JA, 1JA, JB) strongly influence the oral LD₅₀ of benzoic acid derivatives .
Synthetic Routes :
- Oxazole-containing benzoic acids are typically synthesized via cyclization reactions or coupling of preformed heterocycles. For example, 4-(1,3-oxazol-5-yl)benzoic acid is prepared through palladium-catalyzed cross-coupling , while thiazole analogs involve Hantzsch thiazole synthesis .
Applications :
- Pharmaceuticals : Oxazole rings are prevalent in bioactive molecules (e.g., azalactones with antitumor activity) .
- Agrochemicals : Thiazole derivatives are used as pesticides due to their stability and efficacy .
- Materials Science : High-melting benzoic acids serve as intermediates in polymer synthesis .
Biological Activity
2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and mechanisms of action.
Synthesis and Characterization
The synthesis of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid involves several steps, including the formation of the oxazole ring and subsequent modifications to introduce the methoxy and carboxylic acid functionalities. Various methods have been employed to achieve this, including cyclization reactions and the use of different reagents to facilitate the formation of the desired heterocyclic structure.
Table 1: Synthesis Pathways
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | [Reagent A] | [Temperature] |
| 2 | Functionalization | [Reagent B] | [Temperature] |
Antimicrobial Activity
The biological activity of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has been evaluated against various microbial strains. Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study assessing the antibacterial properties of synthesized compounds, 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. For instance, it showed MIC values of 22.4 µg/mL against Bacillus subtilis and 29.6 µg/mL against Escherichia coli .
Table 2: Antibacterial Activity
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 22.4 |
| Staphylococcus aureus | 29.8 |
| Escherichia coli | 29.6 |
| Klebsiella pneumoniae | 30.0 |
The mechanism by which 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. The presence of the oxazole moiety is thought to enhance its interaction with bacterial targets, potentially leading to increased permeability or disruption of metabolic processes.
Comparative Studies
Recent research has compared the efficacy of various oxazole derivatives, including 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid. These studies reveal that modifications to the oxazole structure can significantly influence biological activity.
Table 3: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) against S. aureus |
|---|---|
| Compound A (Oxazole Derivative) | 25 |
| Compound B (Oxazole Derivative) | 50 |
| 2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid | 29.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
